molecular formula C17H21N3O2 B6428727 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034585-25-4

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B6428727
CAS No.: 2034585-25-4
M. Wt: 299.37 g/mol
InChI Key: HOWNELBRLTWMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at position 5 with a 2-oxopyrrolidin-1-yl group via a methyl linker. The cyclohex-3-ene-1-carboxamide moiety introduces conformational rigidity and unsaturated aliphatic character. Key structural features include:

  • 2-Oxopyrrolidin substituent: A five-membered lactam ring, enhancing hydrogen-bonding capacity due to the carbonyl group.
  • Cyclohexene carboxamide: An unsaturated aliphatic ring with an amide group, influencing solubility and stereoelectronic properties.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16-7-4-8-20(16)15-9-13(10-18-12-15)11-19-17(22)14-5-2-1-3-6-14/h1-2,9-10,12,14H,3-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNELBRLTWMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene core substituted with a pyridine and a pyrrolidinone moiety, which contribute to its biological activity. The molecular formula is C20H23N3O2C_{20}H_{23}N_{3}O_{2}, with a molecular weight of 369.5 g/mol.

PropertyValue
Molecular FormulaC20H23N3O2
Molecular Weight369.5 g/mol
CAS Number2034535-42-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrrolidinone ring may interact with enzyme active sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their activity.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have shown cytotoxicity towards human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition and apoptosis induction .

Case Studies

  • Study on Anticancer Activity :
    • A library of oxadiazole derivatives was evaluated for their antiproliferative activity using the MTT assay. Among these compounds, several showed promising results against HCT116 and HeLa cells, suggesting similar potential for this compound .
  • Mechanistic Insights :
    • Molecular docking studies indicated that certain derivatives could effectively bind to the active site of topoisomerase I, leading to inhibition of its catalytic activity. This suggests that this compound may exert its anticancer effects through similar mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on related compounds indicate that they undergo extensive metabolism, affecting their bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

The target compound’s pyridine core contrasts with thiazole-based analogs (e.g., compounds 4d–4i from the evidence), which feature a sulfur-containing five-membered ring. Key differences include:

  • Electronic effects : Thiazole’s sulfur atom contributes to greater electronegativity and metabolic stability compared to pyridine.
  • Binding interactions : Pyridine’s lone nitrogen may favor interactions with metal ions or polar residues in target proteins, whereas thiazole’s sulfur could engage in hydrophobic interactions .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Pyridine 2-Oxopyrrolidin, cyclohexene CNS modulation, kinase inhibition
4d, 4i (Evidence) Thiazole Morpholinomethyl, dichlorobenzamide Antimicrobial, anticancer

Substituent Analysis

The 2-oxopyrrolidin-1-yl group in the target compound differs from substituents in analogs (e.g., morpholinomethyl in 4d, piperazinyl in 4e):

Table 2: Substituent Impact on Physicochemical Properties
Substituent LogP (Predicted) Hydrogen-Bond Acceptors Example Compound
2-Oxopyrrolidin-1-yl ~1.8 3 Target Compound
Morpholinomethyl ~2.1 2 4d
4-Methylpiperazinyl ~1.9 3 4e

Amide Group Variations

The target’s cyclohexene carboxamide contrasts with the aromatic benzamide (4d–4f) and isonicotinamide (4h–4i) groups in analogs:

  • Solubility : Aliphatic carboxamides may exhibit higher solubility in polar solvents than aromatic analogs, though chlorination in 4d–4f increases lipophilicity .

Spectral Data and Characterization

  • 1H NMR : The cyclohexene double bond (δ 5.5–6.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) would dominate, differing from thiazole-based analogs’ aromatic and morpholine signals (δ 3.5–4.0 ppm) .
  • HRMS : The target’s molecular formula (C₁₈H₂₂N₃O₂) would yield a distinct [M+H]+ peak (~312.17 m/z) compared to dichlorobenzamide analogs (e.g., 4d: C₂₃H₂₃Cl₂N₅O₂S, [M+H]+ ~532.09 m/z) .

Research Implications

  • Further studies should prioritize synthesizing the target compound and benchmarking its bioactivity against analogs like 4d–4i, particularly in kinase inhibition or neuroprotective assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.